(E)-3-Ethylidenepyrrolidin-2-one
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Overview
Description
(E)-3-Ethylidenepyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring with an ethylidene substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Ethylidenepyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylidene derivatives under specific conditions. One common method includes the use of ethylidene malonate in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ethylidene group at the desired position on the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Ethylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethylidene group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-Ethylidenepyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Ethylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the ethylidene substituent, resulting in different chemical properties and reactivity.
3-Methylpyrrolidin-2-one: Contains a methyl group instead of an ethylidene group, leading to variations in its chemical behavior and applications.
Uniqueness: (E)-3-Ethylidenepyrrolidin-2-one is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity compared to other pyrrolidinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H9NO |
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Molecular Weight |
111.14 g/mol |
IUPAC Name |
(3E)-3-ethylidenepyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-4-7-6(5)8/h2H,3-4H2,1H3,(H,7,8)/b5-2+ |
InChI Key |
BUDPEUONKOXMQX-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/1\CCNC1=O |
Canonical SMILES |
CC=C1CCNC1=O |
Origin of Product |
United States |
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